molecular formula C10H9N3O4 B11872781 Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate

Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B11872781
M. Wt: 235.20 g/mol
InChI Key: UMWNBGBLWMOELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate (CAS 38923-08-9) is a high-value chemical intermediate in medicinal chemistry research, particularly in the development of novel anti-infective agents. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its diverse biological activities . Its primary research value lies in its role as a key precursor in the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives, which have demonstrated exceptional potency against Mycobacterium tuberculosis (Mtb) . These derivatives have shown remarkable activity against both drug-susceptible and drug-resistant strains of TB, including Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mtb, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low nanomolar range . The electron-deficient nitro group on the pyridine ring makes this intermediate highly suitable for further functionalization, allowing researchers to explore extensive structure-activity relationships. The resulting carboxamide compounds are known to target the QcrB subunit of the cytochrome bcc complex, a critical component of the mycobacterial electron transport chain, thereby disrupting energy production and demonstrating the potential to shorten treatment duration . This product is intended for use in laboratory research and development as a building block for potential antibacterial agents . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

ethyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)8-5-11-9-4-3-7(13(15)16)6-12(8)9/h3-6H,2H2,1H3

InChI Key

UMWNBGBLWMOELE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Halogenation and Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization. For example:

  • Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate (7) is synthesized by treating ethyl imidazo[1,2-a]pyridine-2-carboxylate with iodine in pyridine. This intermediate can undergo Suzuki-Miyaura coupling with boronic acids or carbonylation to introduce carboxylate groups.

A hypothetical route to C-3 carboxylation involves:

  • Iodination at C-3 using iodine/pyridine.

  • Palladium-catalyzed carbonylation with carbon monoxide and ethanol, yielding the ethyl carboxylate.

Nitration at Position 6

Electrophilic nitration is critical for introducing the nitro group at C-6. The electron-rich imidazo[1,2-a]pyridine ring directs nitration to the para position relative to the pyridine nitrogen.

Direct Nitration

  • Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is synthesized by nitrating ethyl imidazo[1,2-a]pyridine-2-carboxylate with fuming nitric acid in sulfuric acid at 0–5°C. Adapting this for C-3 carboxylate requires prior protection of the ester to prevent side reactions.

Nitration of Pre-Functionalized Intermediates

An alternative approach involves nitrating 2-aminopyridine derivatives before cyclization:

  • Nitrate 2-aminopyridine to yield 2-amino-5-nitropyridine .

  • Condense with ethyl 2-chloroacetoacetate to form the imidazo ring, positioning the nitro group at C-6.

Challenges and Optimization

Regioselectivity in Ester Placement

The default condensation with ethyl 2-chloroacetoacetate places the ester at C-2. To achieve C-3 substitution , alternative strategies include:

  • Suzuki coupling at C-3 using ester-containing boronic esters (e.g., ethyl boroglycolate).

  • Nucleophilic aromatic substitution of C-3 halogenated intermediates with ethoxide.

Nitration Side Reactions

Over-nitration or oxidation of the imidazo ring can occur. Controlled conditions (low temperature, diluted nitric acid) mitigate these issues.

Experimental Protocols

Synthesis of Ethyl 3-Iodoimidazo[1,2-a]pyridine-2-carboxylate

StepReagents/ConditionsYield
1I₂, pyridine, reflux46%

Procedure :

  • Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (3 g, 15.8 mmol) in pyridine (10 mL).

  • Add iodine (6 g, 23.6 mmol) and reflux for 4 h.

  • Quench with Na₂S₂O₃, extract with CH₂Cl₂, and purify via column chromatography.

Nitration of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

StepReagents/ConditionsYield
1HNO₃, H₂SO₄, 0°C60%

Procedure :

  • Cool a mixture of H₂SO₄ (10 mL) and HNO₃ (2 mL) to 0°C.

  • Add ethyl imidazo[1,2-a]pyridine-2-carboxylate (1 g) slowly.

  • Stir for 2 h, pour onto ice, and recrystallize from ethanol.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. A series of related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains, indicating strong potential as anti-tuberculosis agents .

CompoundMIC (μM)Activity
This compound≤0.006Anti-tuberculosis
Compound 18≤0.006Superior to clinical candidate PA-824

Mechanism of Action
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the generation of reactive intermediates through redox reactions facilitated by the nitro group. These intermediates can interact with cellular components, disrupting essential biological processes .

Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit anti-inflammatory activity by reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This data suggests that the compound could be a candidate for further development into anti-inflammatory therapies .

Antitumor Activity

The structural similarities of this compound to known antitumor agents have prompted investigations into its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings indicate that structural modifications can enhance cytotoxicity against tumor cells .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with appropriate imidazo[1,2-a]pyridine derivatives.
  • Nitration : The compound undergoes nitration using a nitrating agent such as nitric acid.
  • Esterification : Finally, the nitrated compound is esterified with ethanol in the presence of a catalyst.

This method ensures high yield and purity suitable for research applications .

Case Studies

Case Study on Antimicrobial Efficacy
In a study evaluating the efficacy of this compound against Mycobacterium tuberculosis, it was found that the compound displayed remarkable potency against both replicating and non-replicating bacteria, outperforming existing clinical candidates .

Safety and Toxicity Assessments
Toxicological evaluations have indicated that this compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies .

Mechanism of Action

The mechanism of action of Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with cellular processes in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Electronic Properties

The imidazo[1,2-a]pyridine core allows for versatile substitution patterns. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Properties
Ethyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate 6-NO₂ ~237.2 (calculated) Strong electron-withdrawing nitro group; potential for redox activity or toxicity
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate 6-Cl 240.7 (CAS 193979-37-2) Moderate electron-withdrawing; used in drug intermediates
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-Br 269.1 Heavy atom effect; useful in cross-coupling reactions
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate 6-OH 206.2 Polar group; impacts solubility and hydrogen bonding
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-CH₃ 204.2 (CAS 2549-19-1) Electron-donating methyl group; common precursor for amide derivatives
HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) 6-Aryl sulfonamide ~435.4 (calculated) PI3K inhibitor; anti-fibrotic activity in liver disease models

Key Observations :

  • Nitro vs.
  • Hydroxy vs. Nitro : The 6-OH derivative (polar, H-bonding) contrasts sharply with the hydrophobic nitro group, affecting solubility and target interactions .
  • Methyl vs. Nitro : Methyl at the 2-position (e.g., CAS 2549-19-1) enhances lipophilicity and is a common precursor for further functionalization, whereas nitro groups may limit downstream reactivity due to steric or electronic effects .

Biological Activity

Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group, an imidazo ring, and a pyridine ring, making it a heterocyclic compound with a molecular formula of C10H8N4O3C_{10}H_{8}N_{4}O_{3} and a molecular weight of approximately 236.20 g/mol. The presence of the nitro group is particularly noteworthy as it is often associated with biological activity, including antibacterial and antitumor effects.

The biological activity of this compound is believed to stem from several mechanisms:

  • Nitro Group Activation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This process is crucial for its antibacterial activity against pathogens like Mycobacterium tuberculosis (Mtb) .
  • Inhibition of Cell Wall Biosynthesis : Similar to other nitro-containing compounds, it may inhibit enzymes involved in mycolic acid biosynthesis, which is essential for the integrity of the bacterial cell wall .
  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by interfering with cellular proliferation pathways. Its structural motifs are linked to potential anticancer effects, although specific targets remain to be fully elucidated.

Antimicrobial Activity

This compound has shown promising results in various antimicrobial assays:

  • Minimum Inhibitory Concentration (MIC) : In studies involving Mtb strains, compounds related to this structure demonstrated MIC values as low as 0.006 μM against drug-resistant strains . This indicates high potency and potential for use in treating tuberculosis.
  • Spectrum of Activity : The compound has been evaluated against a panel of bacteria and fungi, exhibiting selective activity against certain strains while sparing others. This selectivity is crucial for reducing side effects associated with broad-spectrum antibiotics.

Case Studies

A notable study involved the synthesis and evaluation of analogs derived from imidazo[1,2-A]pyridine-3-carboxamides. These analogs were screened against both replicating and non-replicating Mtb strains:

CompoundMIC (μM)Activity Type
Compound 18≤0.006Antimicrobial
Compound 5≤1Antimicrobial
Control (PA-824)>0.06Antimicrobial

The results indicated that several new compounds surpassed the efficacy of existing clinical candidates like PA-824, highlighting the potential for developing new antitubercular agents based on the imidazo framework .

Structure-Activity Relationships (SAR)

SAR studies have been instrumental in understanding how modifications to the this compound structure influence its biological activity:

  • Substitution Effects : Variations at different positions on the imidazo or pyridine rings can enhance lipophilicity or alter solubility profiles, which are critical for bioavailability and pharmacokinetics.
  • Functional Group Impact : The introduction or modification of functional groups (e.g., methyl or halogen substitutions) has been shown to affect both potency and selectivity against target organisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via cyclization of 2-aminopyridine derivatives with nitro-substituted aldehydes (e.g., ethyl acetoacetate) in acidic conditions (HCl or H₂SO₄) using ethanol/methanol as solvents. Elevated temperatures (70–90°C) and reflux durations (6–12 hours) are critical for achieving high yields (>75%) and purity (>95%) .
  • Key Variables : Acid catalysts (trifluoroacetic acid vs. HCl) and solvent polarity significantly affect reaction kinetics. For example, trifluoroacetic acid accelerates cyclization but may reduce selectivity for nitro-substituted products .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., nitro group orientation at C6 influences π-π stacking interactions) .
  • DFT Calculations : Predicts HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, highlighting electron-deficient regions at the nitro group for nucleophilic attack .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O···H contacts contribute 22% to crystal packing) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-fibrotic effects) of nitroimidazopyridine derivatives?

  • Case Study : this compound analogs like HS-173 (a PI3Kα inhibitor) show anti-fibrotic activity via PI3K/Akt pathway suppression but lack broad-spectrum antimicrobial effects. This highlights substituent-dependent bioactivity: the nitro group enhances redox reactivity in antimicrobial contexts, while sulfonamide groups in HS-173 enable kinase inhibition .
  • Data Analysis : Compare MIC (Minimum Inhibitory Concentration) values across derivatives. For example, methyl substitution at C5 reduces antimicrobial potency by 40% but improves metabolic stability .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

  • Approach :

  • Molecular Docking : Simulate binding to PI3Kα (PDB: 4L23) to identify critical hydrogen bonds between the nitro group and Val851/Met804 residues.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns; nitro derivatives show lower RMSD fluctuations (<2.0 Å) compared to fluoro analogs .
    • Validation : Synthesize top candidates (e.g., 6-nitro-8-fluoro derivatives) and test IC₅₀ values against PI3K isoforms (α, β, γ) to confirm selectivity .

Q. What experimental protocols optimize the regioselective functionalization of the imidazopyridine core?

  • Regioselective Nitration : Use fuming HNO₃ at 0°C to nitrate C6 selectively (>90% yield), avoiding side reactions at C2/C7. Monitor via in situ Raman spectroscopy to detect intermediate nitronium ion formation .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C6 (post-nitration) with aryl boronic acids requires Pd(PPh₃)₄ catalyst and K₂CO₃ base in DMF/H₂O (3:1), achieving >80% yields .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis (100 W, 120°C) to reduce reaction time from 12 hours to 30 minutes while maintaining >85% yield .
  • Analytical Workflow : Combine HPLC-MS (for purity) with cyclic voltammetry (to assess nitro group redox behavior) for comprehensive characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.